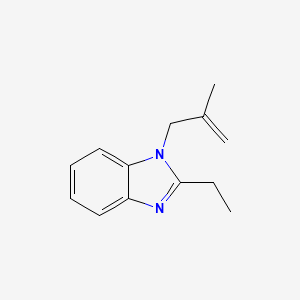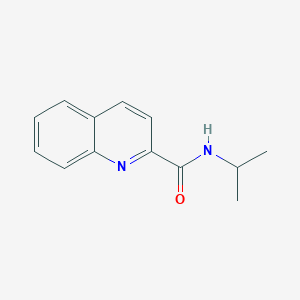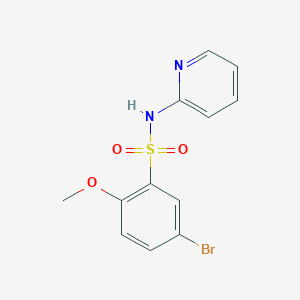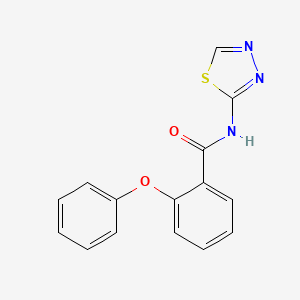
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole, also known as EBI, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. EBI is a benzimidazole derivative that has been found to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has been found to exhibit a range of biological activities that make it a promising compound for scientific research. Studies have shown that 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has anticancer properties and can induce apoptosis in cancer cells. 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has also been found to inhibit the growth of fungi and bacteria by disrupting cell wall synthesis.
Biochemical and Physiological Effects:
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has been found to have a range of biochemical and physiological effects. Studies have shown that 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has also been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole in lab experiments is that it has been extensively studied and its biological activities are well-established. However, one limitation is that 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole. One area of interest is the development of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole-based anticancer agents. Another potential direction is the development of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole-based antimicrobial agents. Further studies are also needed to fully understand the mechanism of action of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole and its effects on different biological systems.
In conclusion, 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a promising compound for scientific research due to its range of biological activities. Its potential applications in anticancer and antimicrobial research make it an important compound for further study. While there are limitations to its use in lab experiments, the well-established biological activities of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole make it a valuable tool for researchers.
Méthodes De Synthèse
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole can be synthesized through a multistep process involving the reaction of 2-amino-5-nitrothiazole with 2-methyl-2-propen-1-ol in the presence of a base, followed by a cyclization reaction with ethyl 2-bromoacetate. The resulting product is then subjected to a series of purification steps to obtain the final 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole product.
Propriétés
IUPAC Name |
2-ethyl-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULRCJSRUYLFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)

![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)

![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
